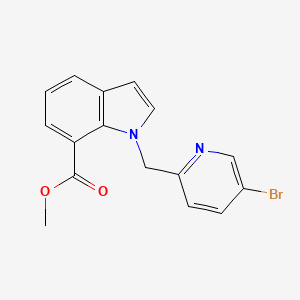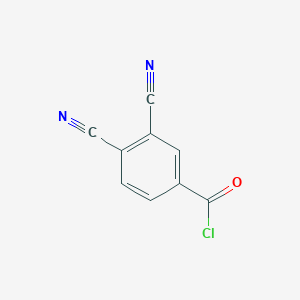
3,4-Dicyanobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dicyanobenzoyl chloride: is an organic compound with the molecular formula C9H3ClN2O It is a derivative of benzoyl chloride, where the benzene ring is substituted with two cyano groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanobenzoyl chloride typically involves the chlorination of 3,4-dicyanobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 3,4-dicyanobenzoic acid with thionyl chloride, which results in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dicyanobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-dicyanobenzoic acid and hydrochloric acid.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzamides, esters, or thioesters.
Hydrolysis: 3,4-Dicyanobenzoic acid.
Reduction: 3,4-Diaminobenzoyl chloride.
Scientific Research Applications
3,4-Dicyanobenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is used in the development of drugs and therapeutic agents due to its ability to form various derivatives with biological activity.
Chemical Biology: It is utilized in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 3,4-Dicyanobenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent. The cyano groups also contribute to the compound’s reactivity by stabilizing the intermediate species formed during reactions.
Comparison with Similar Compounds
3,4-Dichlorobenzoyl chloride: Similar in structure but with chlorine atoms instead of cyano groups.
3,4-Dimethoxybenzoyl chloride: Contains methoxy groups instead of cyano groups.
3,5-Dicyanobenzoyl chloride: Similar structure with cyano groups at the 3 and 5 positions.
Uniqueness: 3,4-Dicyanobenzoyl chloride is unique due to the presence of cyano groups, which impart distinct electronic properties and reactivity. The cyano groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and material science.
Properties
CAS No. |
437552-35-7 |
|---|---|
Molecular Formula |
C9H3ClN2O |
Molecular Weight |
190.58 g/mol |
IUPAC Name |
3,4-dicyanobenzoyl chloride |
InChI |
InChI=1S/C9H3ClN2O/c10-9(13)6-1-2-7(4-11)8(3-6)5-12/h1-3H |
InChI Key |
FUQQNZDXUMWAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


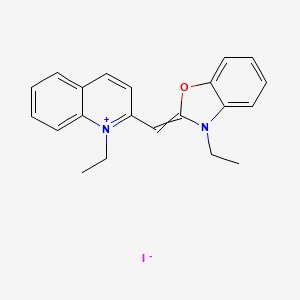
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
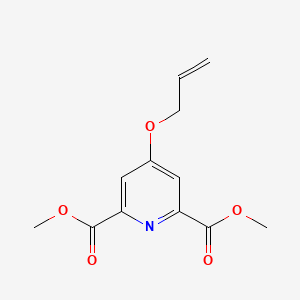


![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
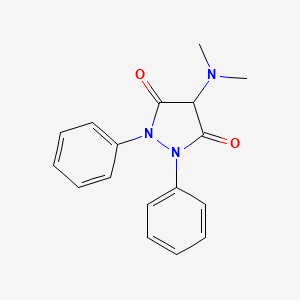
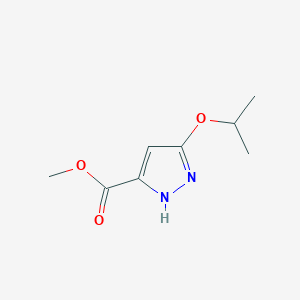
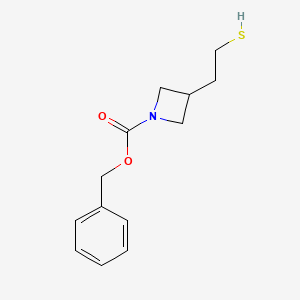
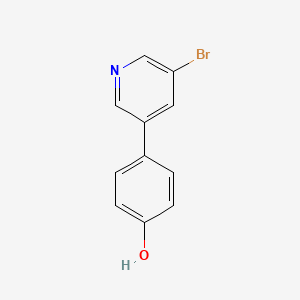
![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)
